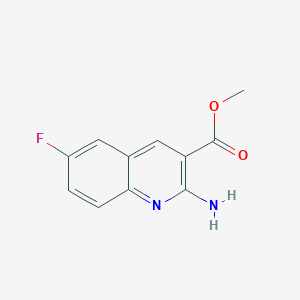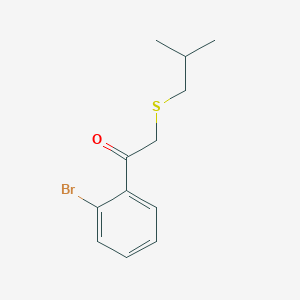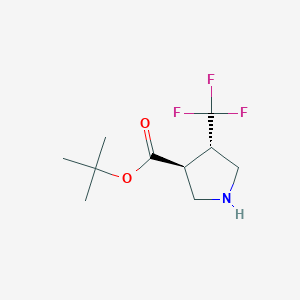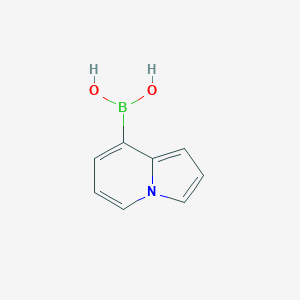![molecular formula C8H13NO3 B13650261 Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/no-structure.png)
Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyran ring system
準備方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For instance, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures.
化学反応の分析
Types of Reactions
Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, potentially converting the compound into a more saturated form.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce more saturated analogs of the compound.
科学的研究の応用
Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrole-2-carboxylic acid: This compound shares the pyrrole ring but lacks the fused pyran ring.
Pyrano[3,4-c]pyrroles: These compounds have a similar fused ring system but differ in the position and nature of substituents.
Uniqueness
Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8-2-1-3-12-6(8)4-9-5-8/h6,9H,1-5H2,(H,10,11) |
InChIキー |
GKALJTIARVXLTG-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CNCC2OC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benz[b]indolo[2,3-d][1]benzazepine, 5,10-dihydro-5-phenyl-](/img/structure/B13650201.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650213.png)
![(R)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13650217.png)

![4-[3,5-bis(4-formylphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B13650229.png)




![3-Bromo-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13650274.png)
